5-(2-噻吩基)-1,3-噁唑

描述

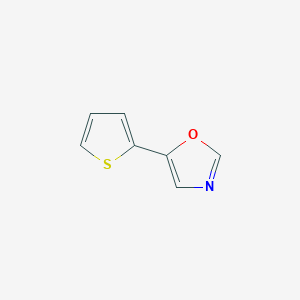

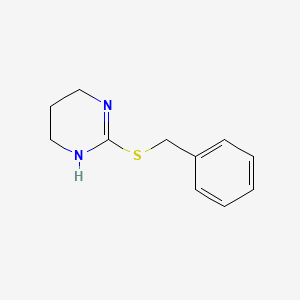

5-(2-Thienyl)-1,3-oxazole is an oxazole compound with the molecular formula C7H5NOS. It has a molecular weight of 151.19 g/mol . The compound is also known by other names such as 5-(2-thienyl)-1,3-oxazole, 5-(thiophen-2-yl)oxazole, and 5-thiophen-2-yl-1,3-oxazole .

Synthesis Analysis

The synthesis of 5-(2-Thienyl)-1,3-oxazole and related compounds has been a subject of research. For instance, a Pt(II) acetylacetonate complex based on aminophenyl-substituted 2-(2-thienyl)pyridine was synthesized and its photophysical properties were studied . Another study described the synthesis of substituted 2,5-di(2-thienyl)pyrroles, which are related to 5-(2-Thienyl)-1,3-oxazole .

Molecular Structure Analysis

The molecular structure of 5-(2-Thienyl)-1,3-oxazole has been analyzed using various methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) calculations with the basis set of 6-31G(d). These methods are used to determine the molecular structural properties and to calculate FT-IR and NMR spectrum of the molecule .

Chemical Reactions Analysis

The chemical reactions involving 5-(2-Thienyl)-1,3-oxazole and related compounds have been studied. For example, N-substituted 2,5-di(2-thienyl)pyrroles have been investigated for their electrochemical behavior, the possibility of their electrochemical polymerization, and their use as monomers for the production of conducting polymers .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(2-Thienyl)-1,3-oxazole have been analyzed using computational chemistry methods. These methods can be used to investigate the molecular structure, thermodynamic properties, frontier molecular orbitals, molecular electrostatic potential, non-linear optical properties, fundamental vibrational modes, and NMR spectra .

科学研究应用

Antimicrobial Activity

5-(2-Thienyl)-1,3-oxazole has been synthesized and tested for in vitro activities against certain strains of Gram-positive and Gram-negative bacteria . Specifically, compound 9a displayed marked broad-spectrum antibacterial activity, while compounds 4d, 5e, 7b, 7c, 7d, 9b, 9c, and 9d were highly active against the tested Gram-positive bacteria .

Anti-Inflammatory Activity

Compounds related to 5-(2-Thienyl)-1,3-oxazole, such as those with fluoride or chloride groups, have shown high potency as anti-inflammatory agents . These compounds may be more potent than the reference drugs, indomethacin and ibuprofen .

Antifungal Activity

Although none of the synthesized compounds were proven to be significantly active against Candida albicans, the potential for antifungal activity exists and further research could yield promising results .

Antiviral Activity

Thiazole derivatives, which are structurally similar to 5-(2-Thienyl)-1,3-oxazole, have been found to have anti-HIV activity . This suggests that 5-(2-Thienyl)-1,3-oxazole could potentially be explored for antiviral applications.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been synthesized and reported for their cytotoxicity activity on three human tumor cell lines . This suggests that 5-(2-Thienyl)-1,3-oxazole could potentially have applications in cancer treatment.

Anticonvulsant Activity

Thiazole derivatives have been reported to have anticonvulsant activity . This suggests that 5-(2-Thienyl)-1,3-oxazole could potentially be explored for its anticonvulsant properties.

安全和危害

未来方向

The future directions for the research and application of 5-(2-Thienyl)-1,3-oxazole and related compounds could involve their use in the design of data storage devices, photogeneration of singlet oxygen, and the development of phosphorescent labels . Another potential direction could be the use of these compounds in the development of new classes of aptamers with increased affinity .

作用机制

Target of Action

5-(2-Thienyl)-1,3-oxazole is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .

Mode of Action

A related compound, 5-(2-thienyl)-valeric acid (tva), has been found to inhibit the growth of bacillus sphaericus . The inhibition was restored by the intermediates of biotin biosynthesis, dethiobiotin (DTB) and 7, 8-diaminopelargonic acid (DAPA), as well as biotin . This suggests that TVA may interact with enzymes involved in biotin biosynthesis.

Biochemical Pathways

Tva, a related compound, has been found to inhibit the dapa aminotransferase reaction, which is responsible for dapa synthesis from 7-keto-8-aminopelargonic acid (kapa) . This suggests that 5-(2-Thienyl)-1,3-oxazole may also affect the biotin biosynthesis pathway.

Pharmacokinetics

The pharmacokinetics of related compounds, such as antidiabetic drugs, have been studied in zucker diabetic fatty and sprague-dawley rats . These studies could provide a basis for understanding the pharmacokinetics of 5-(2-Thienyl)-1,3-oxazole.

Result of Action

Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Action Environment

The action of related compounds, such as antidiabetic drugs, can be influenced by factors such as the strain of the organism .

属性

IUPAC Name |

5-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c1-2-7(10-3-1)6-4-8-5-9-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBKCFRTMPSJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383896 | |

| Record name | 5-(2-thienyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Thienyl)-1,3-oxazole | |

CAS RN |

70380-70-0 | |

| Record name | 5-(2-thienyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)

![5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid](/img/structure/B1273707.png)